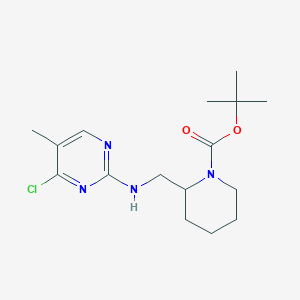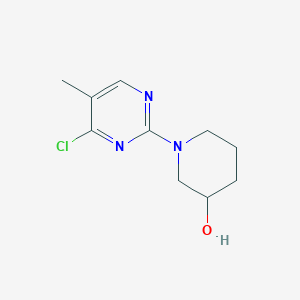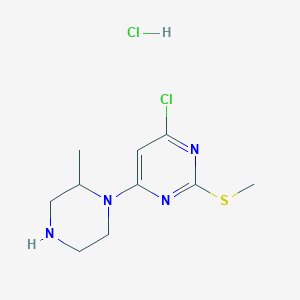
4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with chloro, methylsulfanyl, and 2-methyl-piperazin-1-yl groups, making it a versatile molecule in various chemical reactions and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, chlorination is performed using reagents like thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 4-position.
Substitution with Piperazine: The 2-methyl-piperazine moiety is introduced through nucleophilic substitution, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be added via a thiolation reaction, using reagents like methylthiol or dimethyl disulfide under basic conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
Substitution Reactions: The chloro group at the 4-position can undergo nucleophilic substitution with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions, forming fused ring systems under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines in solvents such as DMF or DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in aqueous or organic solvents.
Cyclization: Acidic or basic catalysts in polar solvents.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Fused heterocyclic compounds.
科学研究应用
Chemistry
In chemistry, 4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. It serves as a probe in biochemical assays to investigate enzyme activities and receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are screened for activities against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
Industrially, this compound finds applications in the development of agrochemicals, dyes, and specialty chemicals. Its versatility makes it a valuable intermediate in the synthesis of various functional materials.
作用机制
The mechanism of action of 4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The chloro and methylsulfanyl groups can form covalent bonds or engage in non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(2-methyl-piperazin-1-yl)-pyrimidine
- 4-Chloro-2-methylsulfanyl-pyrimidine
- 6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine
Uniqueness
Compared to its analogs, 4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride offers a unique combination of functional groups that enhance its reactivity and binding properties. The presence of both the piperazine and methylsulfanyl groups provides a balance of hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications.
属性
IUPAC Name |
4-chloro-6-(2-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4S.ClH/c1-7-6-12-3-4-15(7)9-5-8(11)13-10(14-9)16-2;/h5,7,12H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOMTSLHIRNARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC(=NC(=N2)SC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;cyclohexanamine](/img/structure/B7897357.png)
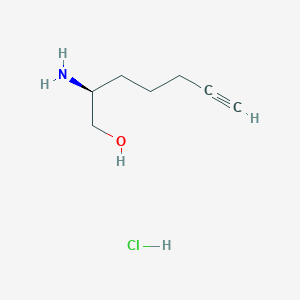

![2-(2-(4-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile](/img/structure/B7897382.png)
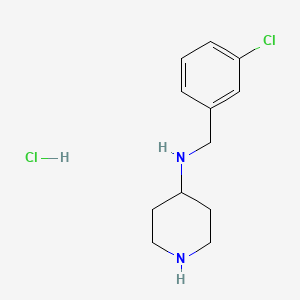
![[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7897417.png)
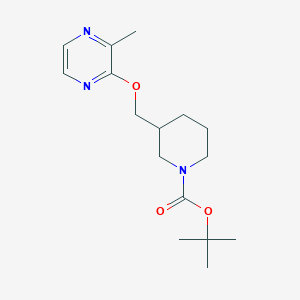
![3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897422.png)
![4-[(5-Fluoro-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897427.png)
![4-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897434.png)
